Manganese arsenate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

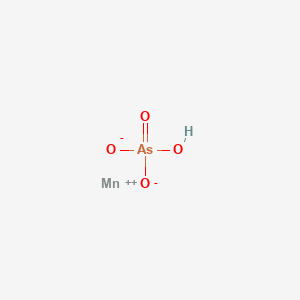

Manganese arsenate is a useful research compound. Its molecular formula is AsHMnO4 and its molecular weight is 194.865 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Remediation

Arsenic Removal from Water

Manganese arsenate plays a crucial role in the removal of arsenic from contaminated water sources. Manganese oxides, including this compound, are effective adsorbents for arsenic species due to their high surface area and reactivity.

Table 1: Comparison of Arsenic Removal Techniques

Case Study: Manganese Oxide-Based Adsorbents

Recent studies have highlighted the use of manganese oxide-based materials for arsenic removal from industrial wastewater. A core/shell structure combining nanoscale zero-valent iron (nZVI) with manganese oxide was shown to enhance arsenic adsorption significantly. This dual approach not only improved removal efficiency but also facilitated the regeneration of the adsorbent material .

Soil Remediation

Stabilization of Arsenic in Contaminated Soils

This compound can stabilize arsenic in soils, reducing its mobility and bioavailability. This stabilization is particularly beneficial in agricultural settings where soil contamination poses risks to crops and human health.

Table 2: Effectiveness of this compound in Soil Remediation

| Soil Condition | As Mobility Reduction (%) | Mechanism | References |

|---|---|---|---|

| Aerobic Conditions | 60-80 | Precipitation as stable minerals | |

| Anaerobic Conditions | 40-50 | Formation of insoluble complexes |

Case Study: Bioremediation Approaches

Research indicates that bioremediation techniques utilizing manganese oxides can effectively reduce arsenic levels in flooded soils. In these studies, the presence of biogenic manganese oxides enhanced the precipitation of arsenic as less toxic forms, thereby mitigating environmental impacts .

Material Science Applications

Synthesis of Advanced Materials

This compound has potential applications in synthesizing advanced materials, including catalysts and sensors. Its unique properties allow for the development of materials that can selectively adsorb or react with specific contaminants.

Table 3: Potential Applications of this compound in Material Science

Analyse Des Réactions Chimiques

Table 1: Kinetic Parameters for As(III) Oxidation by δ-MnO₂

| Time Period (s) | Rate Constant (k, s⁻¹) | R² |

|---|---|---|

| 1–30 | 4.7 × 10⁻³ | 0.91 |

| 135–300 | 4.9 × 10⁻⁴ | 0.74 |

-

The reaction exhibits biphasic kinetics : rapid initial As(III) depletion (0.02 h⁻¹) slows due to Mn²⁺ adsorption and surface passivation .

-

Solubility : The solubility product (Ksp) of MnHAsO₄·H₂O is pH-dependent, with precipitation favored at pH 5–7 .

Adsorption and Surface Complexation

As(V) and Mn²⁺ adsorb on birnessite during and after oxidation:

-

As(V) forms bidentate binuclear complexes on MnO₂ edge sites (Mn–As distance = 3.22 Å) .

-

Mn²⁺ occupies vacancy sites, inhibiting further As(III) oxidation and promoting passivation .

Table 2: EXAFS-Derived Coordination Environment

| Element | Coordination Shell | Distance (Å) | CN |

|---|---|---|---|

| As(V) | 2 Mn | 3.22 | 1.9 |

| Mn(II) | 6 O | 2.17 | 5.8 |

Environmental Implications

-

Arsenic Detoxification : Conversion of mobile As(III) to less toxic As(V) reduces groundwater contamination risks .

-

Passivation Effects : Mn²⁺ and As(V) adsorption on Mn oxides limits long-term reactivity, necessitating periodic regeneration in water treatment systems .

Key Research Findings

-

Poorly crystalline Mn oxides (e.g., δ-MnO₂) exhibit higher As(III) oxidation rates than well-crystallized phases .

-

Mn²⁺ conproportionation with Mn(IV) generates Mn(III) intermediates, altering reaction pathways .

-

Co-occurring ions (e.g., carbonate) inhibit Mn²⁺ oxidation, stabilizing dissolved arsenic .

This synthesis of reaction mechanisms, kinetics, and environmental behavior underscores manganese arsenate’s dual role as a contaminant sink and a catalyst in redox cycling. Future research should address scalability in remediation technologies and long-term stability of arsenic sequestration.

Propriétés

Numéro CAS |

7784-38-5 |

|---|---|

Formule moléculaire |

AsHMnO4 |

Poids moléculaire |

194.865 g/mol |

Nom IUPAC |

hydrogen arsorate;manganese(2+) |

InChI |

InChI=1S/AsH3O4.Mn/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+2/p-2 |

Clé InChI |

UGYZDRNYHSBEDB-UHFFFAOYSA-L |

SMILES |

O[As](=O)([O-])[O-].[Mn+2] |

SMILES canonique |

O[As](=O)([O-])[O-].[Mn+2] |

Key on ui other cas no. |

7784-38-5 |

Pictogrammes |

Health Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.